molecular formula C14H19N3O4 B6661262 (2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid

(2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid

Cat. No.: B6661262
M. Wt: 293.32 g/mol
InChI Key: YWURBUPUHDMGRD-KWQFWETISA-N
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Description

(2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid is a complex organic compound that belongs to the class of alpha amino acid amides This compound is characterized by its intricate structure, which includes a pyridine ring, a methylcarbamoyl group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions with pyridine derivatives. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient assembly of complex molecules. The use of solid-phase synthesis techniques can also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt normal biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[[6-(methylcarbamoyl)pyridine-3-carbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-4-8(2)11(14(20)21)17-12(18)9-5-6-10(16-7-9)13(19)15-3/h5-8,11H,4H2,1-3H3,(H,15,19)(H,17,18)(H,20,21)/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWURBUPUHDMGRD-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CN=C(C=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CN=C(C=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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